molecular formula C22H29N5 B11622579 1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11622579
M. Wt: 363.5 g/mol
InChI Key: JRTMCBDREVZODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C22H29N5. This compound is notable for its unique structure, which includes a pyrido[1,2-a]benzimidazole core, a dimethylaminoethyl group, and a carbonitrile group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multiple steps, including the formation of the pyrido[1,2-a]benzimidazole core and subsequent functionalization. The synthetic route may include:

    Formation of the Pyrido[1,2-a]benzimidazole Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Dimethylaminoethyl Group: This step often involves nucleophilic substitution reactions.

    Addition of the Carbonitrile Group: This can be done using cyanation reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylaminoethyl group.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: This compound can be used in biochemical assays and as a probe in molecular biology studies.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The dimethylaminoethyl group may interact with biological receptors or enzymes, while the pyrido[1,2-a]benzimidazole core can participate in various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-{[2-(Dimethylamino)ethyl]amino}-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with similar compounds such as:

Properties

Molecular Formula

C22H29N5

Molecular Weight

363.5 g/mol

IUPAC Name

1-[2-(dimethylamino)ethylamino]-3-methyl-2-pentylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C22H29N5/c1-5-6-7-10-17-16(2)18(15-23)22-25-19-11-8-9-12-20(19)27(22)21(17)24-13-14-26(3)4/h8-9,11-12,24H,5-7,10,13-14H2,1-4H3

InChI Key

JRTMCBDREVZODS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.